molecular formula C21H21N3O4S2 B2989911 1-Phenyl-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone CAS No. 522639-58-3

1-Phenyl-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone

Cat. No. B2989911
CAS RN: 522639-58-3
M. Wt: 443.54
InChI Key: XZRPVBGOCXARMJ-UHFFFAOYSA-N
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Description

1-Phenyl-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone is a useful research compound. Its molecular formula is C21H21N3O4S2 and its molecular weight is 443.54. The purity is usually 95%.
The exact mass of the compound 1-Phenyl-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Phenyl-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A series of compounds including 1,3,4-oxadiazole derivatives were synthesized for their potential biological activities. The synthesis involved multiple steps, starting from organic acids to the desired oxadiazole derivatives. These compounds were specifically targeted for their inhibitory effects against the butyrylcholinesterase (BChE) enzyme, and their ligand orientation and binding affinity were studied through molecular docking. The research highlighted the importance of specific amino acid residues in the binding and stabilization of compounds within the active site of human BChE protein, suggesting potential therapeutic applications (Khalid et al., 2016).

Optical and Thermal Properties

The optical and thermal properties of novel heterocyclic compounds synthesized from the chemical were studied. Single crystals were grown using solution growth techniques, and their characteristics were analyzed through XRD, UV-visible, and thermal analysis. The study revealed that the compound crystallizes in the monoclinic crystal system and is transparent across the visible region, indicating its potential for various applications in materials science (Shruthi et al., 2019).

Anti-bacterial Study

N-substituted derivatives of the compound were synthesized and evaluated for their anti-bacterial properties. The research involved converting specific intermediates through a series of chemical reactions and then testing the final products against Gram-negative and Gram-positive bacteria. The results indicated that these compounds exhibited moderate to significant antibacterial activity, making them candidates for further drug development (Khalid et al., 2016).

Anticancer Activity

A study focused on synthesizing novel sulfones with various biologically active moieties starting from the compound of interest. These newly synthesized compounds were tested for their in vitro anticancer activity against the breast cancer cell line (MCF7). The structural confirmation and biological evaluation suggest potential pathways for developing new anticancer drugs (Bashandy et al., 2011).

properties

IUPAC Name

1-phenyl-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c25-19(16-8-3-1-4-9-16)15-29-21-23-22-20(28-21)17-10-7-11-18(14-17)30(26,27)24-12-5-2-6-13-24/h1,3-4,7-11,14H,2,5-6,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRPVBGOCXARMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone

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